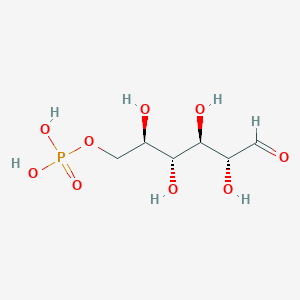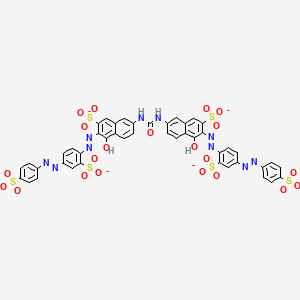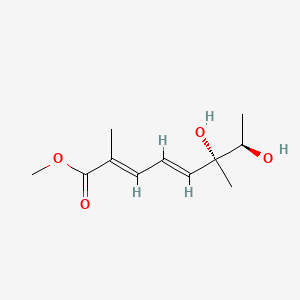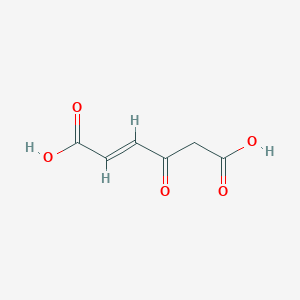
L-(+)-阿拉伯糖
描述
L-(+)-Arabinose is a naturally occurring monosaccharide found in various plants and fibers. It has significant importance in scientific research due to its structural properties and potential for various applications. Studies have focused on its synthesis, molecular structure, chemical reactions, and properties to explore its versatility and utility in different scientific fields.
Synthesis Analysis
L-(+)-Arabinose synthesis involves enzymatic methods and chemical pathways that allow the production of its pure form. For instance, a study reported the successful synthesis of L-arabinose esters through a two-step process: enzymatic synthesis followed by radical polymerization, utilizing L-arabinose isomers (Borges & Balaban, 2014). Another approach detailed the synthesis of L-Arabinose-5-C14 from D-xylose, showcasing a method to trace L-arabinose's metabolic pathways (Hulyalkar & Jones, 1963).
Molecular Structure Analysis
Research on L-arabinose-binding proteins provides insights into its molecular structure. The L-arabinose molecule fits within a cleft between two lobes of a bilobate protein, where it engages in hydrogen bonding with side chain residues. This structure underscores the specificity of L-arabinose interaction within biological systems (Newcomer, Gillilandg, & Quiochol, 1981).
Chemical Reactions and Properties
L-arabinose's chemical properties enable it to participate in various reactions, forming complexes with metals and undergoing transformations that have potential industrial applications. For instance, L-arabinose reacts with hydrated calcium salts, forming complexes that showcase its ability to engage in metal coordination reactions (Tajmir-Riahi, 1984).
Physical Properties Analysis
The physical properties of L-arabinose, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. For example, L-arabinose's ability to form crystalline complexes with calcium salts highlights its significance in studies related to food science and nutrition.
Chemical Properties Analysis
The chemical behavior of L-arabinose, including its reactivity with other substances and stability under different conditions, is essential for understanding its functional applications. Studies on L-arabinose isomerases, enzymes that catalyze the conversion of L-arabinose to L-ribulose, shed light on its chemical properties and potential for producing rare sugars with high commercial value (Xu et al., 2014).
科学研究应用
生物燃料和生物产品开发
L-(+)-阿拉伯糖,一种在植物多糖如半纤维素和果胶中普遍存在的戊糖,对生物燃料和其他生物产品的开发起着重要作用。真菌如黑曲霉和雷氏木霉已被研究其释放L-阿拉伯糖从植物聚合物中的能力。L-阿拉伯糖的细胞内分解遵循还原-氧化途径,产生D-木糖醇-5-磷酸,这是戊糖磷酸途径中的中间体。这一过程对于可持续利用可再生碳源生产生物燃料和生物产品至关重要(Seiboth & Metz, 2011)。
肠道菌群调节
最近的研究表明,L-阿拉伯糖可以调节肠道菌群,在肠道健康方面展示出潜在的治疗应用。在结肠炎小鼠模型中,发现L-阿拉伯糖给药能够抑制结肠炎症状并抑制炎症。这种效应被归因于肠道菌群组成的变化,表明L-阿拉伯糖可能是功能性食品或针对肠道菌群的新型治疗策略的有前途的候选(Li et al., 2019)。
新型生物技术生产方法
L-阿拉伯糖在制药、食品和化工行业中有应用。L-阿拉伯糖生产的新方法侧重于使用木质纤维素副产物、纯化多糖和残余水解物。这些方法包括酸催化或酶解和酵母介导的生物纯化。尽管生产方法有所进展,但技术障碍仍然存在于工业实施中(Fehér, 2018)。
在代谢途径中的作用
L-阿拉伯糖的代谢在几个生物系统中是至关重要的。在大肠杆菌中,对L-阿拉伯糖操纵子的四十多年研究为基因调控机制、DNA环绕和对阿拉伯糖的调节蛋白反应提供了见解。这些研究有助于我们理解微生物中的代谢途径(Schleif, 2000)。
医疗和制药应用
L-阿拉伯糖被认为是一种低热量单糖,已与治疗糖尿病和慢性便秘等多种疾病联系起来。其与蔗糖相似的口感和部分甜味使其适用于医疗和制药应用。尽管具有潜力,但由于高成本和缺乏认知度,其在功能性食品中的使用受到限制(Hu et al., 2018)。
作用机制
Mode of Action
The mode of action of L-(+)-Arabinose is not fully understood due to the limited research available. It is believed that L-(+)-Arabinose interacts with its targets, leading to changes in the metabolic processes. More research is needed to fully understand the interaction of l-(+)-arabinose with its targets .
Biochemical Pathways
L-(+)-Arabinose is involved in several biochemical pathways. It is a key player in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . In this pathway, eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH participate .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is believed that L-(+)-Arabinose may have various effects on the body’s metabolic processes due to its interaction with certain enzymes . .
属性
IUPAC Name |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VAYJURFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039733 | |
| Record name | L-Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5328-37-0, 147-81-9, 20235-19-2 | |
| Record name | L-Arabinose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arabinose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arabinose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-arabinose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARABINOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40ROO395Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-(+)-arabinose?
A1: L-(+)-arabinose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: Are there any specific spectroscopic data available for L-(+)-arabinose?
A2: While the provided abstracts don't delve into detailed spectroscopic data, [] describes the use of Gas Chromatography (GC) to determine the content of L-(+)-arabinose within non-starch polysaccharides. This suggests GC as a relevant analytical technique for this compound. Additionally, [] mentions using 1H-NMR spectroscopy to confirm the structure of derivatives synthesized from L-(+)-arabinose, highlighting NMR as another useful tool for structural analysis.
Q3: How is L-(+)-arabinose involved in glucogenesis within lily pollen?
A3: Research suggests that L-(+)-arabinose plays a role in the myo-inositol oxidation pathway, a process contributing to glucogenesis in lily pollen. [] Specifically, the pathway seems to generate UDP-D-xylose as a key intermediate. This UDP-D-xylose is then converted to hexose (glucose) via free D-xylose and the pentose phosphate pathway. Experiments using radiolabeled L-[5-14C]arabinose supported this mechanism by showing labeled glucose production with a distribution pattern similar to that observed with myo-[2-14C]inositol.
Q4: Can bacteria utilize L-(+)-arabinose as a carbon source?
A4: Yes, several bacterial species can utilize L-(+)-arabinose. Research has identified gene clusters responsible for L-(+)-arabinose utilization in bacteria like Corynebacterium glutamicum. [] These clusters often contain genes encoding enzymes like L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase, which are essential for the catabolism of L-(+)-arabinose.
Q5: Is there any evidence of L-(+)-arabinose being involved in bacterial resistance to antibiotics?
A5: Yes, modifications of lipopolysaccharide (LPS) structures in bacteria can lead to resistance against antimicrobial peptides like polymyxin B (Pmx-B). [] One such modification is the addition of 4-amino-4-deoxy-L-arabinose to Lipid-A, which has been shown to confer resistance. This modification alters the physical-chemical properties of the outer membrane, hindering Pmx-B binding and its antimicrobial action.
Q6: What role does L-(+)-arabinose play in the synthesis of D-tagatose?
A6: L-(+)-arabinose isomerase, an enzyme involved in the metabolism of L-(+)-arabinose, also exhibits activity towards D-galactose, converting it to D-tagatose. [] This enzymatic activity is harnessed for the production of D-tagatose, a low-calorie bulk sweetener. The use of L-(+)-arabinose isomerase for D-tagatose production offers a promising alternative to chemical synthesis, which is more complex and less environmentally friendly.
Q7: Can L-(+)-arabinose be used for the extraction of alkaloids?
A7: Yes, research suggests the potential use of L-(+)-arabinose in liquid-liquid extraction systems for alkaloids. Studies have explored aqueous biphasic systems (ABS) composed of ionic liquids (ILs) and carbohydrates, including L-(+)-arabinose. [] These ABS systems leverage the partitioning behavior of target molecules between the two phases for extraction and separation.
Q8: Are there any applications of L-(+)-arabinose in the food industry?
A8: L-(+)-arabinose, in combination with xylo-oligosaccharide, has been explored for its potential in developing functional food products. Studies suggest that this combination may help reduce blood sugar and blood fat levels. [] The synergistic effects of these carbohydrates on inhibiting α-glucosidase and lipase activities contribute to their potential health benefits.
Q9: How does L-(+)-arabinose contribute to the properties of neem gum?
A9: L-(+)-arabinose is one of the monosaccharide components found in neem gum, a natural exudate from the neem tree (Azadirachta indica). [] Neem gum is rich in heteropolysaccharides, which possess various biological activities. The presence of L-(+)-arabinose, along with other monosaccharides, likely contributes to the physicochemical properties and potential health benefits associated with neem gum.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)









![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)